molecular formula C18H19N5O4 B2437008 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1797047-17-6

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2437008
CAS No.: 1797047-17-6
M. Wt: 369.381
InChI Key: MPFVYCSEDWKWPH-UHFFFAOYSA-N
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Description

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that features a benzo[d]oxazole ring, a piperidine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:

    Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Piperidine Derivative: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

    Attachment of the Benzo[d]oxazole to Piperidine: This step involves the formation of a bond between the benzo[d]oxazole and piperidine rings, typically through a nucleophilic substitution reaction.

    Formation of the Isoxazole Ring: Isoxazole rings are commonly synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.

    Final Coupling Reaction: The final step involves coupling the benzo[d]oxazole-piperidine intermediate with the isoxazole derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole and isoxazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxalamide linkage or the aromatic rings, potentially leading to the formation of reduced amide or hydroaromatic derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the benzo[d]oxazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a promising candidate for the development of new medications.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide: Similar structure but with a benzo[d]thiazole ring instead of benzo[d]oxazole.

    N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(pyrazol-3-yl)oxalamide: Similar structure but with a pyrazole ring instead of isoxazole.

    N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(thiazol-3-yl)oxalamide: Similar structure but with a thiazole ring instead of isoxazole.

Uniqueness

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the specific combination of benzo[d]oxazole, piperidine, and isoxazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c24-16(17(25)21-15-7-10-26-22-15)19-11-12-5-8-23(9-6-12)18-20-13-3-1-2-4-14(13)27-18/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFVYCSEDWKWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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